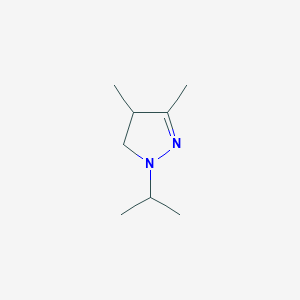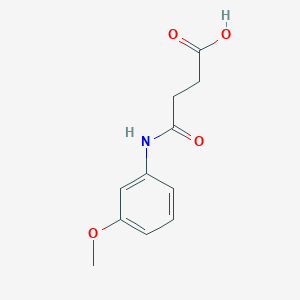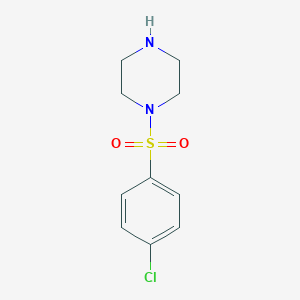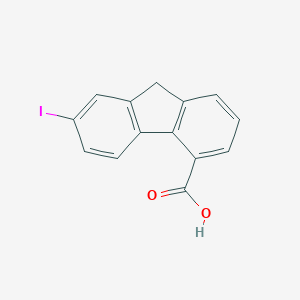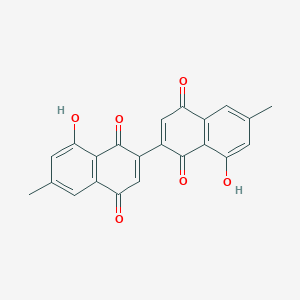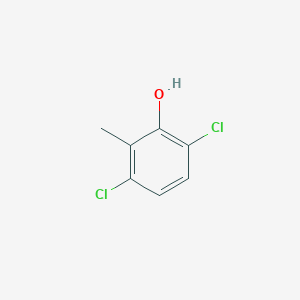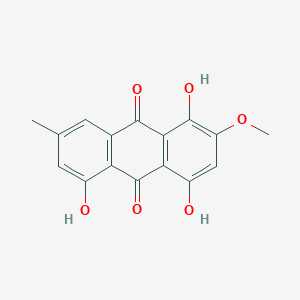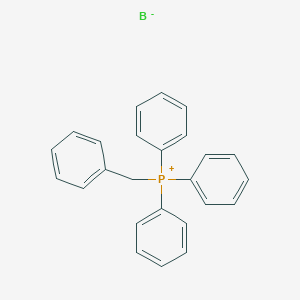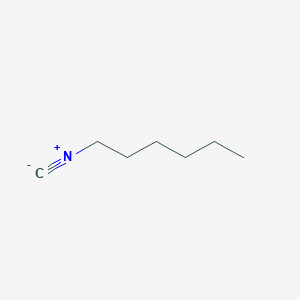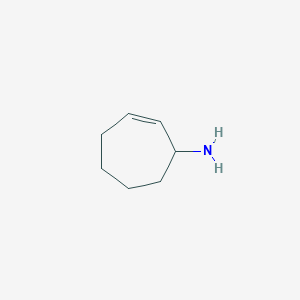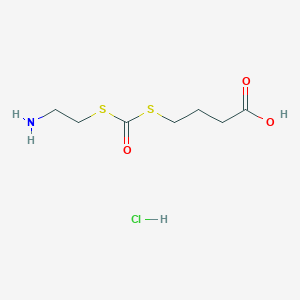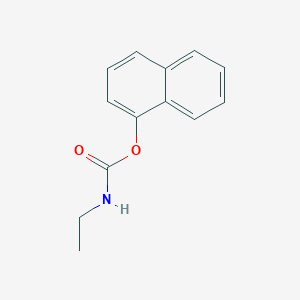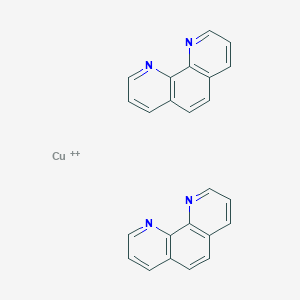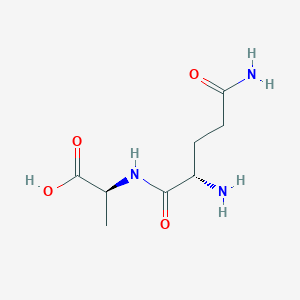
Glutaminylalanine
概要
説明
Glutamine is a substrate central in metabolism. Its carbon skeleton can act as an anaplerotic substrate by introduction as α-oxoglutarate in the Krebs-cycle . Alanyl-glutamine is a dipeptide consisting of alanine and glutamine .
Synthesis Analysis
Glutamine is synthesized from glutamic acid and ammonia . It’s also produced in peripheral (muscle) tissues which yield amino acids used in collaboration with the liver to produce glutamine, glycine, proline, alanine, and glucose .Chemical Reactions Analysis
Glutamine is involved in many metabolic processes. Its carbon skeleton can act as an anaplerotic substrate by introduction as α-oxoglutarate in the Krebs-cycle . It’s also used in the synthesis of bases, the amino groups of non-essential amino acids, and other products .科学的研究の応用
1. Cellular Fuel and Metabolic Regulation
Glutamine, a component of Glutaminylalanine, serves as a key respiratory fuel for rapidly proliferating cells, including enterocytes and lymphocytes. It plays a crucial role in acid-base balance through ammonia production, acts as a nitrogen carrier, and is a vital precursor for nucleic acids, nucleotides, amino sugars, and proteins. In critically ill patients, glutamine becomes a "conditionally essential" amino acid due to increased demand exceeding the body's production capacity. Supplemental glutamine in enteral or parenteral feeding can enhance recovery and minimize hospital stays in seriously ill patients (Lacey & Wilmore, 2009).
2. Trophic and Cytoprotective Effects in the Gastrointestinal Tract
Glutamine demonstrates trophic and cytoprotective effects on small bowel and colonic mucosal cells. It has shown efficacy in selected gastrointestinal disorders and is considered safe for metabolic and clinical applications in specific patient groups. This underscores the importance of glutamine in intestinal health and its potential therapeutic applications (Ziegler et al., 2000).
3. Role in Neuropharmacology and Cognitive Enhancement
Glutamine is suggested to have neuropharmacological properties that might be neuroprotective and enhance cognitive functions. Studies indicate that glutamine increases brain neurotransmitter levels and shows potential in improving learning and memory. This suggests its possible application in neurodegenerative diseases and cognitive disorders (Nathan et al., 2006).
4. Cancer Metabolism and Therapeutic Applications
Glutamine metabolism is closely linked with cancer cell growth and proliferation. The dependency of cancer cells on glutamine for anabolism and its roles in regulating cell survival, oxidative stress resistance, and signal transduction make it a potential target for cancer therapy. Exploring glutamine pathways could offer new therapeutic avenues in oncology (Altman et al., 2016).
5. Impact on Immune Function and Stress Resistance
Glutamine plays a significant role in immune function and stress resistance. Its supplementation in catabolic or hypercatabolic states is known to influence immune cell activity, including lymphocyte proliferation, macrophage function, and neutrophil bacterial killing. The modulation of glutamine availability and metabolism is vital in clinical nutrition and immune support, especially in compromised individuals (Cruzat et al., 2018).
6. Glutamate as a Neurotransmitter
Glutamine, as a precursor to glutamate, contributes to its role as a major excitatory neurotransmitter in the brain. Glutamate's involvement in physiological regulation and its association with neurodegenerative disorders highlight glutamine's indirect importance in neurological health and disease management (Fonnum, 1984).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(8(14)15)11-7(13)5(9)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQVCWVVIYYWRR-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314377 | |
| Record name | L-Glutaminyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaminylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028790 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glutaminylalanine | |
CAS RN |
16874-70-7 | |
| Record name | L-Glutaminyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutaminyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaminylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028790 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




